molecular formula C14H20F3N B1608991 N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine CAS No. 74051-11-9

N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine

Cat. No.: B1608991
CAS No.: 74051-11-9
M. Wt: 259.31 g/mol
InChI Key: HXSLLQIYINIVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine (CAS 74051-11-9) is a substituted phenethylamine derivative with the molecular formula C₁₄H₂₀F₃N. Structurally, it features a phenethylamine backbone modified by:

  • A trifluoromethyl (-CF₃) group at the meta position of the benzene ring.
  • An alpha-methyl (-CH₃) group on the ethylamine chain.
  • Diethyl (-N(CH₂CH₃)₂) substituents on the terminal nitrogen.

This compound is primarily used in research settings, with suppliers like Shanghai Yuanye Bio-Technology offering reagent-grade quantities .

Properties

IUPAC Name

N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17/h6-8,10-11H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSLLQIYINIVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995474
Record name N,N-Diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74051-11-9
Record name Phenethylamine, N,N-diethyl-alpha-methyl-m-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Alpha-methyl-3-trifluoromethylphenethyl chloride : The key halogenated intermediate featuring the trifluoromethyl group at the meta position and an alpha-methyl substituent.
  • Diethylamine : The secondary amine nucleophile providing the N,N-diethyl substitution.
  • Solvent : Isopropyl alcohol is commonly used to dissolve reactants and facilitate the reaction.

Reaction Conditions

  • The reaction mixture of alpha-methyl-3-trifluoromethylphenethyl chloride and diethylamine in isopropyl alcohol is sealed in a pressure-resistant vessel.
  • The mixture is heated at approximately 110°C for 12 hours to ensure complete substitution.
  • After completion, the reaction mixture is cooled and worked up to isolate the product.

Workup and Purification

  • The reaction mixture is acidified with aqueous hydrochloric acid to convert the amine into its hydrochloride salt.
  • The aqueous phase is then basified with alkali hydroxide to liberate the free base.
  • The free base is extracted using an organic solvent such as ether.
  • The ether extract is dried and the solvent removed under reduced pressure.
  • The crude product is purified by vacuum distillation to obtain the pure N,N-diethyl-alpha-methyl-m-trifluoromethylphenethylamine as a colorless liquid.

Representative Experimental Data

Parameter Details
Reactants 15 g (0.0685 mol) alpha-methyl-3-trifluoromethylphenethyl chloride; 12 g (0.167 mol) diethylamine
Solvent Isopropyl alcohol
Reaction Temperature 110°C
Reaction Time 12 hours
Product Yield 7.5 g (48.5%)
Boiling Point (Product) 118-120°C at 25 mm Hg
Analysis (Neutral Equivalent) Calculated: 245; Found: 242

This data indicates moderate yield under the specified conditions with successful formation of the desired amine.

Summary Table of Preparation Steps

Step Description
1. Reactants Preparation Obtain alpha-methyl-3-trifluoromethylphenethyl chloride and diethylamine
2. Reaction Heat mixture in isopropyl alcohol at 110°C for 12 hours in a sealed pressure vessel
3. Acidification Add aqueous HCl to convert amine to hydrochloride salt
4. Basification Add alkali hydroxide to liberate free base
5. Extraction Extract free base with ether
6. Drying and Solvent Removal Dry ether extract and remove solvent under vacuum
7. Purification Purify product by vacuum distillation
8. Characterization Confirm product identity via boiling point and neutral equivalent analysis

Research Findings and Notes

  • The reaction is a classic nucleophilic substitution on a benzylic chloride, favored by the electron-withdrawing trifluoromethyl group which stabilizes the intermediate.
  • The use of a pressure vessel allows heating above the boiling point of the solvent, enhancing reaction rate and yield.
  • The moderate yield (approx. 48.5%) suggests room for optimization, possibly by varying solvent, temperature, or reaction time.
  • Analytical data such as neutral equivalent values closely match calculated values, confirming product purity.
  • This synthetic route is versatile and can be adapted to prepare various N-substituted analogs by changing the amine nucleophile.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Fenfluramine is primarily known for its role as a serotonin-releasing agent. It has been studied for its potential in treating various conditions:

  • Weight Management : Historically, fenfluramine was used as an appetite suppressant in obesity treatment regimens. Its mechanism involves the modulation of serotonin pathways, leading to decreased food intake and increased satiety .
  • Epilepsy : Recent studies have indicated that fenfluramine may have therapeutic benefits in treating Dravet syndrome, a severe form of epilepsy. The drug acts on multiple serotonin receptors (5-HT receptors), enhancing serotonin levels and potentially reducing seizure frequency .
  • Anxiety and Depression : Due to its serotonergic activity, fenfluramine has been investigated for its effects on mood disorders. Its ability to increase extracellular serotonin levels has led to research into its efficacy in treating anxiety and depression .

Synthesis and Purification

Recent advancements in the synthesis of fenfluramine have focused on improving purity and yield:

  • Improved Synthesis Methods : A patent outlines a novel process for synthesizing N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine hydrochloride with a purity exceeding 99.5% through high-performance liquid chromatography (HPLC). This method utilizes highly pure starting materials, minimizing impurities that can affect therapeutic efficacy .
  • Purification Techniques : The purification processes developed aim to eliminate common impurities associated with fenfluramine production, such as regioisomers and alcohol derivatives. This is crucial for ensuring the safety and effectiveness of the drug in clinical applications .

Case Studies and Clinical Trials

Several case studies highlight the efficacy of fenfluramine in different therapeutic areas:

  • Dravet Syndrome Case Study : A clinical trial demonstrated that patients with Dravet syndrome experienced significant reductions in seizure frequency when treated with fenfluramine. The study emphasized the importance of serotonin modulation in managing this condition .
  • Weight Loss Efficacy : Historical data from obesity treatment regimens revealed that fenfluramine effectively reduced body weight in patients compared to placebo groups. However, concerns regarding cardiovascular side effects led to its withdrawal from the market for this indication .

Safety Profile and Regulatory Status

The safety profile of fenfluramine has been a topic of extensive research:

  • Cardiovascular Risks : Fenfluramine was previously associated with valvular heart disease when used as an appetite suppressant. This led to regulatory scrutiny and eventual market withdrawal for weight loss purposes .
  • Current Regulatory Status : As of now, fenfluramine is approved for specific uses, particularly in the treatment of Dravet syndrome under strict medical supervision due to its potential side effects .

Mechanism of Action

The mechanism of action of N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

N,N-Diethyl-alpha-methylphenethylamine Derivatives

Compound Name Substituents Molecular Formula Key Differences Potential Applications
Target Compound -CF₃ (meta), -CH₃ (alpha), -N(CH₂CH₃)₂ C₁₄H₂₀F₃N High lipophilicity due to -CF₃ group Receptor binding studies
Benzeneethanamine, N-butyl-N,a-dimethyl-3-(trifluoromethyl)- (CAS 74051-03-9) -CF₃ (meta), -CH₃ (alpha), -N(CH₂CH₃)(CH₂CH₂CH₂CH₃) C₁₅H₂₂F₃N Longer alkyl chain on nitrogen increases metabolic stability Pharmacokinetic profiling
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride (CAS 84952-63-6) -CH₃ (alpha), -N(CH₃)₂ C₁₂H₁₈N·HCl Smaller substituents enhance water solubility Neurotransmitter analog research

Trifluoromethyl-Substituted Amines

Compound Name Structure Molecular Formula Key Differences
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 685533-92-0) -CF₃ attached to aniline, -N(CH₃)₂ C₁₁H₁₅F₃N₂O Aminoethyl linkage instead of phenethyl backbone; altered receptor affinity
N-{2-amino-1-[4-(trifluoromethoxy)phenyl]ethyl}-N,N-dimethylamine -CF₃O (para), -N(CH₃)₂ C₁₁H₁₅F₃N₂O Trifluoromethoxy group increases electronegativity Potential CNS activity

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

  • The -CF₃ group in the target compound enhances lipophilicity (logP ≈ 3.2), favoring blood-brain barrier penetration compared to non-fluorinated analogs like N,N-diethylphenethylamine (logP ≈ 2.1) .
  • N,N-Dimethylphenethylamine (logP ≈ 1.8) exhibits higher water solubility due to reduced alkylation, making it suitable for food additive applications .

Biological Activity

N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine, commonly known as fenfluramine , is a compound that has garnered attention for its biological activity, particularly in relation to serotonin (5-HT) modulation. Originally developed as an appetite suppressant, fenfluramine has been implicated in various neuropharmacological studies due to its interactions with serotonin receptors and transporters.

Biological Activity Overview

Fenfluramine primarily acts as a serotonin uptake inhibitor and has been shown to provoke transport-mediated serotonin release . This dual action results in increased extracellular serotonin levels, which can lead to various physiological effects, including alterations in mood and appetite regulation .

  • Serotonin Transporter Interaction :
    • Fenfluramine interacts with the serotonin transporter (SERT), reversing its transport direction to increase serotonin levels in the synaptic cleft.
    • This mechanism is crucial for its anorectic effects and potential therapeutic applications in conditions like epilepsy .
  • Receptor Agonism :
    • Fenfluramine exhibits agonistic activity at several serotonin receptors, including:
      • 5-HT1A
      • 5-HT2A
      • 5-HT2B
      • 5-HT2C
    • The modulation of these receptors contributes to its diverse pharmacological profile, affecting mood, appetite, and possibly neuroprotective effects .

Pharmacokinetics

Fenfluramine has a relatively long elimination half-life of approximately 20 hours in healthy subjects, although this can vary based on urinary pH. It undergoes significant first-pass metabolism, primarily through N-dealkylation to form norfenfluramine, which is also biologically active .

Table 1: Summary of Biological Activities of Fenfluramine

Activity TypeDescription
Serotonin Uptake Inhibition Inhibits SERT, increasing extracellular serotonin levels
Serotonin Receptor Agonism Acts on multiple serotonin receptors (5-HT1A, 5-HT2A, etc.)
Neurotoxic Effects Prolonged use can lead to neurotoxic outcomes and serotonergic deficits
Potential Therapeutic Uses Investigated for use in epilepsy and other mood disorders

Case Study: Long-term Effects on Serotonin Neurons

Research has shown that fenfluramine can produce lasting deficits in serotonergic function. A study compared the effects of fenfluramine with other substituted amphetamines and found that it significantly reduced the expression of serotonin transporter proteins in specific brain regions, indicating potential neurotoxic effects associated with chronic use .

Clinical Implications

While fenfluramine was previously used as an anti-obesity medication, concerns over its safety profile—particularly regarding cardiac valvulopathy linked to 5-HT2B receptor agonism—have led to its withdrawal from the market for weight management purposes. However, ongoing research into its effects on epilepsy suggests a potential for therapeutic use under controlled conditions .

Q & A

Q. What protocols ensure ethical handling of this compound given its structural similarity to controlled substances?

  • Methodological Answer : Maintain DEA/FDA compliance logs for synthesis and storage. Use forensic-grade reference standards (e.g., Cayman Chemical) for legal defensibility. Implement institutional review board (IRB) oversight for in vivo studies, adhering to ARRIVE 2.0 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.